molecular formula C12H20O10 B12395178 Cellobiosan-13C

Cellobiosan-13C

Cat. No.: B12395178
M. Wt: 325.27 g/mol
InChI Key: LTYZUJSCZCPGHH-WDQZVOSTSA-N
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Description

Cellobiosan-13C is a labeled derivative of cellobiosan, an anhydrosugar produced through the pyrolysis of cellulose. The “13C” label indicates that the compound contains the carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the structure and metabolism of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cellobiosan-13C is typically synthesized through the pyrolysis of cellulose that has been enriched with the carbon-13 isotope. The process involves heating the cellulose in the absence of oxygen, leading to the breakdown of the polymer into smaller anhydrosugars, including cellobiosan. The reaction conditions, such as temperature and heating rate, are carefully controlled to optimize the yield of this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The cellulose feedstock is first enriched with carbon-13, often through the use of carbon-13-labeled glucose during the growth of the cellulose-producing plants. The enriched cellulose is then subjected to pyrolysis in large reactors, and the resulting this compound is purified through various separation techniques, such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cellobiosan-13C undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce various carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in organic solvents like ethanol or tetrahydrofuran.

    Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve the desired substitutions.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated and alkylated derivatives of this compound.

Scientific Research Applications

Chemistry

Cellobiosan-13C is primarily used as a tracer in NMR spectroscopy. This application allows researchers to study:

  • Molecular Structure : The carbon-13 label enhances the ability to determine the structure of complex molecules.
  • Dynamics of Reactions : It helps in understanding reaction mechanisms and pathways in organic chemistry.

Biology

In biological research, this compound plays a crucial role in metabolic studies:

  • Metabolic Pathways : It is employed to trace carbohydrate metabolism in various organisms, providing insights into how different species utilize carbohydrates.
  • Microbial Studies : Specific soil microbes can metabolize cellobiosan as their sole carbon source, making it essential for studying microbial ecology and carbon cycling.

Medicine

This compound has potential applications in the medical field:

  • Diagnostic Tools : It can assist in developing diagnostic methods for metabolic disorders by tracing metabolic pathways.
  • Therapeutic Agents : Understanding its metabolism may lead to novel therapeutic approaches targeting specific metabolic pathways.

Industrial Applications

The compound also finds utility in industrial processes:

  • Biofuel Production : this compound is significant in biofuel research, aiding in the understanding of biomass conversion processes.
  • Bioplastics : It contributes to studies on bioplastics production, helping to optimize processes for sustainable materials.

Similar Compounds

CompoundDescriptionApplications
LevoglucosanAn anhydrosugar from cellulose pyrolysisSimilar tracer applications
CellobioseA disaccharide derived from celluloseUsed in biochemical studies
Glucose-13CLabeled glucose used in metabolic studiesTracing metabolic pathways

Uniqueness of this compound

This compound is unique due to its specific structure and the presence of the carbon-13 isotope. This specificity enhances its utility in NMR spectroscopy and other analytical techniques, allowing for detailed information about molecular structures and dynamics.

This compound plays a significant role in the carbon cycle and is utilized by various microorganisms. Recent studies have identified several bacterial and fungal species capable of metabolizing cellobiosan:

Microbial Utilization

A pivotal study isolated six soil organisms capable of using cellobiosan as their sole carbon source:

Isolate NameClosest Match (NCBI)Growth on CellobiosanGrowth on Levoglucosan
Sphingobacterium multivorum97% similarityYesYes
Acinetobacter oleivorans JC3-198% similarityYesYes
Enterobacter sp SJZ-699% similarityYesYes
Microbacterium spp FXJ8.20797% similarityYesYes
Microbacterium spp FXJ8.20397% similarityYesYes
Cryptococcus sp95% similarityYesNo

These findings indicate that cellobiosan is a more effective carbon source for these organisms compared to levoglucosan, highlighting its ecological significance.

Case Study 1: Microbial Metabolism

In a study published by PLOS ONE, researchers isolated six soil microbes that could utilize cellobiosan effectively. They demonstrated that these microbes showed significant growth when using cellobiosan compared to levoglucosan, indicating its potential as a superior carbon source for microbial metabolism .

Case Study 2: NMR Studies

An investigation into glucose and cellobiose metabolism using NMR spectroscopy revealed insights into how these compounds are processed by cellulolytic bacteria. The study highlighted how labeled compounds like this compound can provide detailed information about metabolic pathways .

Mechanism of Action

The mechanism of action of cellobiosan-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the molecule through different biochemical processes, providing insights into the molecular targets and pathways involved. For example, in microbial metabolism, this compound is broken down by specific enzymes, and the labeled carbon atoms can be traced through the metabolic network to study the flow of carbon in the system.

Comparison with Similar Compounds

Similar Compounds

    Levoglucosan: Another anhydrosugar produced through the pyrolysis of cellulose, often used in similar applications as cellobiosan-13C.

    Cellobiose: A disaccharide derived from cellulose, used in various biochemical studies.

    Glucose-13C: A labeled form of glucose used in metabolic studies.

Uniqueness

This compound is unique due to its specific structure and the presence of the carbon-13 isotope. This makes it particularly valuable in NMR spectroscopy and other analytical techniques, where the labeled carbon atoms provide detailed information about the molecular structure and dynamics. Additionally, its production through pyrolysis of cellulose makes it a useful model compound for studying biomass conversion processes.

Biological Activity

Cellobiosan-13C, a labeled form of cellobiosan, is a polysaccharide derived from cellulose, primarily consisting of two glucose units linked by a β-1,4-glycosidic bond. This compound has garnered attention due to its potential biological applications, particularly in microbial metabolism and biofuel production. This article provides an in-depth analysis of its biological activity, supported by relevant data tables and research findings.

Overview of Biological Activity

This compound plays a significant role in the carbon cycle and is utilized by various microorganisms. Its biological activity is primarily characterized by its degradation by specific soil microbes, which can metabolize it as a carbon source. Recent studies have identified several bacterial and fungal species capable of utilizing cellobiosan, contributing to our understanding of its ecological significance.

Microbial Utilization

A pivotal study investigated the microbial utilization of cellobiosan, identifying six soil isolates capable of using it as their sole carbon source. The isolates included:

  • Bacterial Isolates :
    • Sphingobacterium multivorum
    • Acinetobacter oleivorans JC3-1
    • Enterobacter sp SJZ-6
    • Microbacterium spp. FXJ8.207 and FXJ8.203
  • Fungal Isolate :
    • Cryptococcus sp.

These isolates demonstrated significant growth on cellobiosan compared to levoglucosan, indicating that cellobiosan is a more effective carbon source for these organisms (Table 1) .

Isolate NameClosest Match (NCBI)Growth on CellobiosanGrowth on Levoglucosan
Sphingobacterium multivorum97% similarityYesYes
Acinetobacter oleivorans JC3-198% similarityYesYes
Enterobacter sp SJZ-699% similarityYesYes
Microbacterium spp FXJ8.20797% similarityYesYes
Microbacterium spp FXJ8.20397% similarityYesYes
Cryptococcus sp95% similarityYesNo

Case Study 1: Soil Microbial Diversity

In a study focusing on soil microbial diversity, researchers isolated organisms from Iowa soil samples capable of metabolizing cellobiosan. The phylogenetic analysis revealed that these isolates are distinct from previously described anhydrosugar-utilizing microbes, suggesting a broader ecological role for cellobiosan in soil environments .

Case Study 2: Enzymatic Pathways

Another significant aspect of research on cellobiosan involves understanding the enzymatic pathways that facilitate its degradation. The identification of enzymes involved in the breakdown of cellobiosan could lead to advancements in biofuel production technologies. For instance, enzymes such as endoglucanases and exoglucanases play crucial roles in the hydrolysis of polysaccharides into fermentable sugars .

Research Findings

Recent findings indicate that the biological activity of cellobiosan is not only limited to microbial utilization but also extends to potential applications in biotechnological processes:

  • Biofuel Production : Cellobiosan can serve as a substrate for microbial fermentation processes aimed at producing biofuels. The metabolic pathways identified in various microbes suggest that optimizing these pathways could enhance biofuel yield from biomass sources .
  • Carbon Cycling : The ability of certain microorganisms to utilize cellobiosan contributes to carbon cycling in ecosystems, highlighting its ecological importance .

Properties

Molecular Formula

C12H20O10

Molecular Weight

325.27 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)(213C)oxane-3,4,5-triol

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1/i12+1

InChI Key

LTYZUJSCZCPGHH-WDQZVOSTSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[13C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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